molecular formula C5H8N4OS B14500554 N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea CAS No. 63347-97-7

N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea

Katalognummer: B14500554
CAS-Nummer: 63347-97-7
Molekulargewicht: 172.21 g/mol
InChI-Schlüssel: ZPTTYODWXOJMOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea typically involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another common method involves the reaction of thiosemicarbazide with various aromatic acids in concentrated sulfuric acid and ethanol to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .

Wirkmechanismus

The mechanism of action of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to the presence of the thiadiazole ring, which can interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and urea groups contribute to its solubility, stability, and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

63347-97-7

Molekularformel

C5H8N4OS

Molekulargewicht

172.21 g/mol

IUPAC-Name

1-ethyl-3-(1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C5H8N4OS/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10)

InChI-Schlüssel

ZPTTYODWXOJMOX-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)NC1=NN=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.